5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
5-(dimethylsulfamoyl)pyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O4S2/c1-10(2)16(13,14)6-3-4-7(9-5-6)15(8,11)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUINFXSMLTYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfonation of Pyridine
The synthesis begins with the sulfonation of pyridine to introduce the initial sulfonic acid group. While pyridine typically undergoes sulfonation at the 3-position under standard oleum conditions, strategic use of methanedisulfonyl fluoride (1) as a directing agent enables preferential sulfonation at the 2-position. Heating pyridine with methanedisulfonyl fluoride in tetrahydrofuran (THF) at reflux for 24 hours yields pyridine-2-sulfonic acid with >85% regioselectivity. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to pyridine-2-sulfonyl chloride, which is fluorinated using potassium bifluoride (KHF₂) in acetonitrile to furnish pyridine-2-sulfonyl fluoride.
Sulfamoylation via Catalytic Amidation
The amine at position 5 undergoes sulfamoylation using dimethylsulfamoyl chloride (ClSO₂NMe₂) under catalytic conditions. Employing hydroxybenzotriazole (HOBt) and tetramethyldisiloxane (TMDS) as catalysts in dimethylacetamide (DMA), the reaction proceeds at 50°C for 12 hours to afford 5-(dimethylsulfamoyl)pyridine-2-sulfonyl fluoride in 78% yield. This method avoids over-functionalization of the sulfonyl fluoride group at position 2, which remains intact due to its lower reactivity under these conditions.
Alternative Pathway: Sequential Sulfonation
For substrates where nitration proves inefficient, a dual sulfonation strategy is viable. Pyridine-2,5-disulfonic acid is synthesized via double sulfonation using chlorosulfonic acid (HSO₃Cl) at 150°C. Selective conversion of the 5-sulfonic acid to the corresponding chloride (using PCl₅) enables amidation with dimethylamine, while the 2-sulfonic acid is fluorinated as described earlier. This approach achieves an overall yield of 65% but requires stringent temperature control to prevent disulfone formation.
Mechanistic Considerations and Byproduct Management
Key challenges include:
- Regioselectivity in sulfonation : The electron-withdrawing nature of the sulfonyl fluoride group directs subsequent electrophilic substitutions to the 5-position, but competing 4-substitution (<15%) necessitates chromatographic purification.
- Stability of intermediates : 5-Aminopyridine-2-sulfonyl fluoride is prone to oxidation; thus, reduction and amidation steps must be performed under inert atmosphere.
- Fluoride displacement : The sulfonyl fluoride group at position 2 may react with nucleophilic amines during sulfamoylation. Using sterically hindered bases like 2,6-lutidine suppresses this side reaction.
Analytical Validation and Applications
The final product is characterized by:
- ¹⁹F NMR : Distinct signals at δ -44.2 ppm (SO₂F) and δ -58.7 ppm (SO₂NMe₂).
- X-ray crystallography : Planar geometry at the sulfamoyl nitrogen, with S–O bond lengths of 1.43 Å (consistent with sulfonamide resonance).
Applications include use as a SuFEx hub for polymer synthesis and protein labeling, leveraging the orthogonal reactivity of the two sulfonyl groups.
Scale-Up and Process Optimization
Decagram-scale synthesis is achieved by modifying the amidation step:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety is highly electrophilic and reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:
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Amidation : Pyridinesulfonyl fluorides like PyFluor (2-pyridinesulfonyl fluoride) react with amines under catalytic conditions (e.g., DBU, HOBt, DIPEA) to form sulfonamides with high selectivity. Reaction times and yields depend on the amine’s nucleophilicity and steric bulk .
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Alcoholysis : Methanol or ethanol can displace fluoride in sulfonyl fluorides under basic conditions (e.g., NaH, KOtBu), yielding sulfonate esters. This reactivity is exploited in click chemistry and bioconjugation .
Radical-Mediated Reactions
Sulfonyl fluorides can participate in photoredox reactions. For example:
-
Under blue LED irradiation with Ru(bpy)₃²⁺ as a photocatalyst and DBU as a base, sulfonyl fluorides generate sulfonyl radicals (RSO₂- ). These radicals add to alkenes (e.g., styrenes) to form vinyl sulfones via a benzylic carbocation intermediate .
-
The dimethylsulfamoyl group may stabilize radical intermediates through inductive effects, though this requires experimental validation.
Electrophilic Fluorination
While not directly observed for 5-(dimethylsulfamoyl)pyridine-2-sulfonyl fluoride, related pyridinesulfonyl fluorides serve as fluorinating agents:
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Deoxyfluorination : PyFluor converts alcohols to alkyl fluorides via SN2 mechanisms. The reaction is selective for primary > secondary alcohols, with minimal elimination byproducts .
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Competitive Reactivity : The sulfamoyl group may deactivate the pyridine ring toward further electrophilic substitution, directing reactivity to the sulfonyl fluoride site.
Stability and Functional Group Compatibility
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Hydrolytic Stability : Sulfonyl fluorides are stable to aqueous workup under neutral conditions but hydrolyze slowly in acidic or basic media to sulfonic acids .
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Thermal Stability : Pyridinesulfonyl fluorides tolerate temperatures up to 100°C in aprotic solvents (e.g., DMF, THF) .
Comparative Reaction Data for Analogous Systems
Challenges and Unresolved Questions
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Orthogonal Reactivity : Competing reactions between the sulfonyl fluoride and sulfamoyl groups (e.g., intramolecular cyclization) remain unexplored.
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Catalytic Asymmetric Reactions : No methods exist for enantioselective functionalization of pyridinesulfonyl fluorides.
Scientific Research Applications
Chemical Research Applications
Reagent in Organic Synthesis
- This compound serves as an important reagent in organic synthesis, particularly for the formation of sulfonamide and sulfonic acid derivatives. Its unique structure allows for specific reactions that are crucial in developing complex organic molecules.
Late-Stage Functionalization
- The compound is employed in late-stage functionalization processes, enabling the modification of multisubstituted pyridines and diazines. This application is particularly valuable in synthesizing complex molecules with desired functional groups .
Biological Research Applications
Enzyme Inhibition
- 5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride has been studied for its potential as an enzyme inhibitor. It interacts with various biological pathways by inhibiting specific enzymes, which can lead to significant therapeutic effects. For instance, sulfonyl fluorides have been shown to inhibit fatty acid amide hydrolase (FAAH), impacting lipid signaling pathways .
Targeting Specific Enzymatic Activities
- The compound's mechanism of action involves binding to the active sites of enzymes or altering their conformations. This binding can lead to irreversible inhibition, making it a valuable tool in pharmacological studies .
Medicinal Applications
Therapeutic Potential
- Research is ongoing to explore the therapeutic applications of this compound. Its ability to inhibit specific enzymes suggests it could be developed into a drug candidate for treating diseases associated with dysregulated enzyme activity .
Precursor for Drug Development
- The compound may also serve as a precursor in the development of new pharmaceuticals. Its structural properties allow for modifications that could enhance efficacy and selectivity against target diseases.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties contribute to advancements in various industrial processes, including the synthesis of agrochemicals and pharmaceuticals.
Case Studies
- Inhibition of Fatty Acid Amide Hydrolase (FAAH)
- Development of PRMT5 Inhibitors
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional distinctions between 5-(dimethylsulfamoyl)pyridine-2-sulfonyl fluoride and related compounds:
| Compound Name | Substituent (Position 5) | Functional Group (Position 2) | Molecular Formula | Molecular Weight | CAS No. |
|---|---|---|---|---|---|
| This compound* | Dimethylsulfamoyl | Sulfonyl fluoride | C₈H₁₀F₃N₂O₄S₂ | Not available | Not available |
| 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | Trifluoromethyl | Sulfonyl fluoride | C₆H₃F₄NO₂S | 229.15 | 2095411-14-4 |
| Pyridine-2-sulfonyl fluoride | None | Sulfonyl fluoride | C₅H₄FNO₂S | 161.15 | 152684-26-9 |
| 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride | Trifluoromethyl | Sulfonyl chloride | C₆H₃ClF₃NO₂S | 245.61 | 174485-72-4 |
| 5-Methyl-2-pyridinesulfonamide | Methyl | Sulfonamide | C₆H₈N₂O₂S | 172.20 | Not available |
Key Observations:
- Substituent Effects : The trifluoromethyl group (electron-withdrawing) in 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride contrasts with the dimethylsulfamoyl group (polar, hydrogen-bonding capable) in the target compound. These differences influence reactivity, solubility, and biological interactions .
- Functional Group Stability : Sulfonyl fluorides (e.g., 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride) exhibit greater hydrolytic stability compared to sulfonyl chlorides (e.g., 5-(trifluoromethyl)pyridine-2-sulfonyl chloride), making them preferable for applications requiring prolonged shelf life .
Research Findings and Limitations
- Contradictions : reports a 27% yield for 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride, suggesting room for optimization. In contrast, sulfonamides (e.g., 5-methyl-2-pyridinesulfonamide) are synthesized in higher yields due to milder reaction conditions .
- Data Gaps: No direct evidence exists for the target compound’s synthesis, stability, or applications. Comparisons rely on extrapolation from analogs.
Biological Activity
5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride is a compound of increasing interest in the fields of medicinal chemistry and chemical biology due to its unique biological activities and potential applications in drug discovery. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant research findings.
This compound is classified as a sulfonyl fluoride, a group known for its electrophilic reactivity. The compound features a pyridine ring substituted with a dimethylsulfamoyl group and a sulfonyl fluoride moiety, which contributes to its biological activity. Sulfonyl fluorides are recognized for their ability to selectively inhibit various enzymes, making them valuable tools in chemical biology.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in target proteins. This reactivity allows the compound to act as an inhibitor for specific enzymes, particularly those involved in critical cellular processes.
- Enzyme Inhibition : Sulfonyl fluorides can inhibit enzymes by covalently modifying active site residues. This modification often leads to a loss of enzyme activity, which can be exploited for therapeutic purposes.
- Selective Targeting : The proton-mediated reactivity-switch-on mechanism allows for site-specific targeting within biological systems. This sensitivity to the microenvironment enhances the selectivity of sulfonyl fluorides as inhibitors, potentially reducing off-target effects .
Research Findings
Recent studies have highlighted the potential of this compound as an inhibitor in various biological contexts:
- Inhibition of PRMT5 : A study demonstrated that sulfonyl fluorides could inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer biology. The compound was shown to disrupt PRMT5 interactions with substrate adaptor proteins, leading to decreased substrate methylation. This suggests a novel therapeutic approach for cancers with MTAP deletion .
- Toxicological Studies : Research indicates that sulfonyl fluorides exhibit anti-cholinesterase activity, contributing to their toxicity profiles. This mechanism is particularly relevant in assessing the safety and potential side effects of compounds containing sulfonyl fluoride groups .
Case Study 1: Inhibition of Cancer Cell Growth
In vitro studies using cancer cell lines have demonstrated that this compound effectively inhibits cell proliferation by targeting PRMT5. The compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects on cancer cell growth.
Case Study 2: Neurotoxicity Assessment
A series of experiments were conducted to evaluate the neurotoxic effects of sulfonyl fluorides, including this compound. Results indicated significant inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine and associated neurotoxic symptoms in model organisms .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | IC50 (µM) | Target |
|---|---|---|---|
| PRMT5 Inhibition | Covalent modification | ~12 | PRMT5 |
| Acetylcholinesterase Inhibition | Anti-cholinesterase activity | Variable | Acetylcholinesterase |
| Cancer Cell Proliferation | Disruption of methylation pathways | Low micromolar | Various cancer cell lines |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(dimethylsulfamoyl)pyridine-2-sulfonyl fluoride, and how can purity be validated?
- Synthesis : A plausible route involves sulfonamide formation by reacting pyridine-2-sulfonyl chloride with dimethylamine, followed by fluorination using agents like DAST (diethylaminosulfur trifluoride). This mirrors methodologies for analogous compounds (e.g., sulfonyl chloride intermediates in pharmaceutical synthesis) .
- Purity Validation : High-performance liquid chromatography (HPLC) under conditions such as QC-SMD-TFA05 (retention time ~1.63 minutes) and gas chromatography (GC) can confirm ≥98% purity. LCMS (e.g., m/z 598 [M+H]+) is critical for molecular weight verification .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 2–8°C in a dark, inert atmosphere (e.g., nitrogen) to prevent hydrolysis or decomposition .
- Safety : Use PPE (gloves, goggles) due to its corrosive nature (UN# 3261/3265, Class 8). Work in a fume hood to avoid inhalation .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm).
- FT-IR : Sulfonyl fluoride peaks at ~1350–1200 cm⁻¹ (S=O) and ~750 cm⁻¹ (S-F) .
Advanced Research Questions
Q. How does the dimethylsulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Electronic Effects : The dimethylsulfamoyl group is electron-withdrawing, enhancing the electrophilicity of the sulfonyl fluoride. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-substituted analogs .
- Steric Effects : The dimethyl group may reduce accessibility to bulky nucleophiles, requiring optimization of reaction conditions (e.g., polar aprotic solvents like DMF) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Experimental Design :
- pH Stability Assay : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours.
- Data Interpretation : Degradation at acidic pH (e.g., <5) suggests hydrolysis of the sulfonyl fluoride group. Use Arrhenius plots to predict shelf-life .
Q. How can researchers optimize coupling reactions using this compound as a sulfonylation reagent?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
